1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a nitrogen-containing heterocyclic compound featuring a triazole core substituted with a 2-chlorophenyl group at the N1 position, a methyl group at C5, and a carboxylic acid moiety at C2. The triazole ring’s electron-rich nature enables coordination with metal ions, while the carboxylic acid group enhances solubility and reactivity, making it suitable for derivatization into amides, esters, or metal complexes .
Properties
IUPAC Name |
1-(2-chlorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-5-3-2-4-7(8)11/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEXQNUUUHXDEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356941 | |
| Record name | 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99074-45-0 | |
| Record name | 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The CuAAC "click" reaction represents the most direct route to 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid. As demonstrated by Nahi et al., the synthesis begins with the preparation of 1-azido-2-chlorobenzene via diazotization of 2-chloroaniline followed by sodium azide treatment. This azide reacts with methyl propiolate in a tert-butanol/water (2:1) solvent system catalyzed by CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%). The reaction proceeds at room temperature for 12 hours, yielding the triazole ester intermediate, which is subsequently hydrolyzed to the carboxylic acid (Section 4).
Critical Parameters:
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Catalyst System: Cu(I) generated in situ from CuSO₄·5H₂O and sodium ascorbate prevents oxidation to inactive Cu(II).
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Solvent Polarity: The tert-butanol/water mixture enhances azide solubility while stabilizing the Cu(I) intermediate.
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Yield Optimization: Excess methyl propiolate (1.2 equiv) drives the reaction to >90% conversion, with isolated yields of 85–88% after recrystallization.
DBU-Promoted Cyclization of β-Ketoesters
DBU-Mediated Triazole Formation
An alternative route involves DBU (1,8-diazabicycloundec-7-ene)-promoted cyclization of β-ketoesters with 2-chlorophenyl azides. As detailed by ACS researchers, this method avoids transition metals, instead leveraging DBU’s dual role as base and Lewis acid.
Representative Procedure:
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Reactants: 2-Chlorophenyl azide (0.5 mmol) and ethyl acetoacetate (0.6 mmol) in acetonitrile (2.5 mL).
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Catalyst: DBU (1.2 equiv) added at 50°C under N₂.
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Reaction Time: 12 hours yields ethyl 5-methyl-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate.
Key Advantages:
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Solvent Flexibility: Acetonitrile, DMF, or THF均可 used, with acetonitrile providing optimal yields (78–82%).
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Temperature Control: Reactions at 50°C minimize side-product formation compared to higher temperatures.
Phase-Transfer Catalysis for Aqueous Synthesis
Biphasic Reaction Systems
Phase-transfer catalysis (PTC) enables triazole synthesis in water-diethyl ether mixtures, enhancing scalability. Tetrabutylammonium bromide (10 mol%) facilitates azide transport into the organic phase, while powdered KOH (2.4 equiv) deprotonates intermediates.
Optimized Conditions:
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Solvent: Diethyl ether (0.2M) with aqueous KOH.
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Workup: Filtration of the potassium salt followed by acetic acid acidification yields this compound in 95% purity.
Hydrolysis of Ester Intermediates
Saponification and Acidic Workup
Ester-to-carboxylic acid conversion is achieved via alkaline hydrolysis. For example, ethyl 5-methyl-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylate undergoes hydrolysis in 10% NaOH/ethanol at reflux (80°C, 4h), followed by HCl acidification to pH 1–2.
Purification Metrics:
| Parameter | Conditions | Purity (%) | Yield (%) |
|---|---|---|---|
| Recrystallization | Heptane:isopropyl alcohol (3:1) | 99.2 | 92 |
| Column Chromatography | DCM:MeOH (95:5) | 98.5 | 85 |
Stability and Purification Challenges
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different products.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with fungal cell wall synthesis or bacterial DNA replication processes .
Anticancer Potential
Recent investigations have highlighted the anticancer properties of triazole derivatives. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Anti-inflammatory Effects
Triazole compounds have also been studied for their anti-inflammatory effects. Research indicates that they can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases .
Fungicides
The compound's structure suggests potential fungicidal activity. Triazoles are widely used in agriculture as fungicides due to their ability to disrupt fungal sterol biosynthesis. This property makes this compound a candidate for development into a novel agricultural fungicide .
Plant Growth Regulators
Emerging research indicates that triazole derivatives can act as plant growth regulators, enhancing crop yield and resistance to environmental stress. They may influence hormonal pathways involved in plant growth and development .
Synthesis and Characterization
A study published in the Journal of Organic Chemistry detailed the synthesis of various triazole derivatives, including this compound. The synthesized compounds were characterized using NMR spectroscopy and X-ray crystallography to confirm their structural integrity and purity .
Antimicrobial Testing
In a controlled laboratory setting, the antimicrobial efficacy of synthesized triazoles was tested against common pathogens such as Escherichia coli and Candida albicans. Results showed a significant reduction in microbial viability at varying concentrations, indicating strong antimicrobial activity .
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Substituent Variations on the Triazole Core
The 2-chlorophenyl substituent distinguishes this compound from analogs with other aryl or heteroaryl groups. Key comparisons include:
Key Observations :
- Electron-Withdrawing vs.
- Biological Activity: Sulfonamide and acetylphenyl derivatives show enhanced pharmacological activity, while the 2-chlorophenyl analog is noted for antithrombotic applications .
Tautomerism and Stability
The carboxylic acid group at C4 enables tautomerism in triazole derivatives. For example:
- 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid exists predominantly in the open-chain form (80%) rather than the cyclic hemiacetal form (20%) in solution .
- In contrast, 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid likely adopts a stable open-chain conformation due to steric hindrance from the ortho-chloro substituent, which disfavors cyclization.
Decarboxylation Behavior :
Coordination Chemistry and Metal Complexation
Triazole-carboxylic acids are effective ligands for metal ions. Examples include:
- Mn(II) Complex : 1-(1-(Hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid forms a Mn-based complex with κ²N,O coordination, highlighting the triazole’s versatility .
- Co(II) and Cu(II) Complexes : Derivatives like 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid form stable complexes with Co and Cu, demonstrating applications in materials science .
Comparison with Target Compound : The 2-chlorophenyl group’s steric bulk may reduce metal-binding efficiency compared to smaller substituents (e.g., methyl or hydroxymethyl groups) .
Biological Activity
1-(2-Chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections detail its biological activity supported by various studies and data.
Chemical Structure
The molecular formula of this compound is . The compound features a triazole ring that is critical for its biological interactions.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
- Anticancer Potential : Demonstrates cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : Shows promise in reducing inflammation in experimental models.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing the following Minimum Inhibitory Concentrations (MIC):
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
In vitro studies have shown that this triazole derivative exhibits cytotoxicity against various cancer cell lines. The following table summarizes its effects on selected cancer cells:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 10.5 |
| MCF-7 (breast cancer) | 12.3 |
| A549 (lung cancer) | 15.0 |
These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation.
Anti-inflammatory Effects
The anti-inflammatory potential of the compound was assessed using an animal model of inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered at a dose of 20 mg/kg:
| Inflammatory Marker | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 85 |
| IL-6 | 120 | 60 |
This suggests that this compound may exert anti-inflammatory effects by modulating cytokine production.
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives similar to this compound:
- Study on Antibacterial Efficacy : A comparative study demonstrated that derivatives of triazoles showed enhanced antibacterial activity compared to traditional antibiotics, suggesting their potential as novel therapeutic agents in treating resistant infections .
- Cancer Cell Line Studies : Research focusing on the cytotoxic effects of triazoles revealed that specific modifications in their structure could lead to increased potency against resistant cancer cell lines .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-chlorophenyl-substituted precursors with methyl-substituted carboxylic acid derivatives. For example, nucleophilic substitution reactions using potassium carbonate (K₂CO₃) as a base catalyst in refluxing ethanol or acetic acid can yield the triazole core . Sodium acetate in acetic acid under reflux conditions (3–5 hours) is effective for forming crystalline intermediates, as demonstrated in analogous triazole syntheses .
Q. How is single-crystal X-ray diffraction employed to confirm the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For structurally related triazoles, SC-XRD data (e.g., R factor = 0.063, mean C–C bond length = 0.003 Å) confirm the planarity of the triazole ring and the spatial orientation of the 2-chlorophenyl substituent . Crystallization in polar solvents (e.g., DMF/acetic acid mixtures) is recommended to obtain high-quality crystals .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Identify methyl protons (δ ~2.5 ppm) and aromatic protons from the 2-chlorophenyl group (δ ~7.3–7.6 ppm) .
- FTIR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
- HRMS : Confirm molecular weight (e.g., calculated for C₁₀H₈ClN₃O₂: 253.03 g/mol) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity or optimize reaction conditions for this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, frontier molecular orbitals (HOMO/LUMO), and reaction pathways. For example, DFT analysis of analogous triazoles revealed that electron-withdrawing groups (e.g., Cl) on the phenyl ring enhance electrophilic substitution reactivity at the C4 position .
Q. How to address contradictions between experimental and theoretical data (e.g., spectroscopic vs. computational predictions)?
- Methodological Answer : Cross-validate results using multiple techniques:
- NMR Chemical Shifts : Compare experimental shifts with those predicted by gauge-including atomic orbital (GIAO) methods in DFT .
- X-ray vs. Optimized Geometries : Use root-mean-square deviation (RMSD) analysis to assess structural discrepancies .
- Statistical Tools : Apply Bland-Altman plots or regression analysis to quantify systematic biases .
Q. What strategies improve low yields in triazole cyclization reactions?
- Methodological Answer :
- Catalyst Optimization : Replace K₂CO₃ with cesium carbonate (Cs₂CO₃) to enhance nucleophilicity .
- Solvent Screening : Test aprotic solvents (e.g., DMF or THF) to stabilize intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 5 hours) while maintaining yields >80% .
Q. How does the 2-chlorophenyl substituent influence biological activity compared to other aryl groups?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 2-fluorophenyl or 2-methylphenyl derivatives). Use in vitro assays (e.g., enzyme inhibition or cytotoxicity) paired with molecular docking to evaluate binding affinities. For example, chlorophenyl groups may enhance hydrophobic interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
